molecular formula C29H27NO4 B11130915 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11130915
M. Wt: 453.5 g/mol
InChI Key: FYQWNIMULKKARD-RFBIWTDZSA-N
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Description

3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include the following steps:

    Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carbonyl group: This step involves the acylation of the benzofuran ring using reagents such as acyl chlorides or anhydrides.

    Formation of the pyrrol-2-one ring: This can be synthesized through a condensation reaction between an amine and a diketone.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group or an alkyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, nitrating agents.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, alkanes.

    Substitution products: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.

    Study of reaction mechanisms: Helps in understanding the behavior of functional groups in organic reactions.

Biology

    Enzyme inhibition studies: Investigated for its potential to inhibit specific enzymes.

    Cell signaling research: Studied for its effects on cellular signaling pathways.

Medicine

    Drug development: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Material science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one analogs: Compounds with slight modifications in the functional groups.

    Benzofuran derivatives: Compounds containing the benzofuran ring with different substituents.

    Pyrrol-2-one derivatives: Compounds with variations in the pyrrol-2-one ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C29H27NO4

Molecular Weight

453.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H27NO4/c1-18-8-10-21(11-9-18)26-25(27(31)22-12-13-24-23(17-22)16-19(2)34-24)28(32)29(33)30(26)15-14-20-6-4-3-5-7-20/h3-13,17,19,26,31H,14-16H2,1-2H3/b27-25-

InChI Key

FYQWNIMULKKARD-RFBIWTDZSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C)O

Origin of Product

United States

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